molecular formula C12H9N3O2 B121744 1-methyl-3-nitro-5H-pyrido[4,3-b]indole CAS No. 75567-58-7

1-methyl-3-nitro-5H-pyrido[4,3-b]indole

Cat. No. B121744
CAS RN: 75567-58-7
M. Wt: 227.22 g/mol
InChI Key: MVHWCKZQGXOVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-3-nitro-5H-pyrido[4,3-b]indole” is a biochemical compound used for proteomics research . It has a molecular formula of C12H9N3O2 and a molecular weight of 227.22 .


Synthesis Analysis

The synthesis of indole derivatives, including “1-methyl-3-nitro-5H-pyrido[4,3-b]indole”, has been a subject of interest in recent years due to their biological activity . One method involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines .


Molecular Structure Analysis

The molecular structure of “1-methyl-3-nitro-5H-pyrido[4,3-b]indole” can be represented by the formula C12H9N3O2 . More detailed structural information can be obtained using 2D Mol files or computed 3D SD files .


Chemical Reactions Analysis

Indole derivatives, including “1-methyl-3-nitro-5H-pyrido[4,3-b]indole”, have been found to undergo various chemical reactions . For instance, they can participate in multicomponent reactions for the synthesis of various heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-3-nitro-5H-pyrido[4,3-b]indole” include a molecular weight of 227.22 and a molecular formula of C12H9N3O2 .

Scientific Research Applications

Chemical Functionalization

  • Functionalization of δ-Carboline Derivatives : The transformation of δ-carboline derivatives into pyrido[4,3-b]indole derivatives has been explored, demonstrating the chemical versatility of these compounds. This includes the synthesis of 4-acetonyl-5-methyl-1,4-dihydro-5H-pyrido[3,2-b]indole derivatives, providing insights into the chemical behavior of these structures (Ryabova et al., 2001).

Carcinogen Models and Solution Chemistry

  • Carcinogen Model and Solution Behavior : N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, a model for food-derived carcinogens, was synthesized. Its behavior in aqueous solutions, including the cleavage of C–O bonds and formation of nitrenium species, was characterized (Rajagopal et al., 2003).

Analytical Method Development

  • Supercritical Fluid Extraction-Capillary Electrophoresis : A novel method was developed for the quantification of non-polar heterocyclic amines, including 1-methyl-3-nitro-5H-pyrido[4,3-b]indole, in commercial meat samples. This methodology combined supercritical fluid extraction with capillary electrophoresis and fluorescence detection, enhancing analytical sensitivity and specificity (de Andrés et al., 2010).

Structural and Chemical Characterization

  • Chemical and Structural Analysis : The synthesis and chemical confirmation of mutagenic aminophenylnorharman compounds, including 9-(4'-nitrophenyl)-9H-pyrido[3,4-b]indole, were accomplished. This work involved the use of NMR spectroscopy and X-ray diffraction analysis for structural validation (Murakami et al., 2010).

Pharmacological Activity

  • Calcium-Antagonist Activity : Hydrogenated pyrido[4,3-b]indole derivatives were studied for their pharmacological properties, including calcium-antagonist behavior. This research contributes to understanding the medical applications of these compounds (Ivanov et al., 2001).

Cytotoxicity and Mutagenic Activation

  • Cytotoxicity and Mutagenic Activation in Cultured Epidermal Cells : The effect of 3-amino-1-methyl-5H-pyrido[4,3-b]indole on the growth of human and rat epidermal cells was studied. The research provided insights into the relationship between toxicity, mutagenicity, and carcinogenicity of these compounds (Chun et al., 2000).

Safety And Hazards

“1-methyl-3-nitro-5H-pyrido[4,3-b]indole” is intended for research use only and is not intended for diagnostic or therapeutic use . It’s important to refer to the Safety Data Sheet (SDS) and Certificate of Analysis for specific safety information .

Future Directions

The future directions for “1-methyl-3-nitro-5H-pyrido[4,3-b]indole” and similar compounds involve further exploration of their biological activities and therapeutic possibilities . This includes the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

properties

IUPAC Name

1-methyl-3-nitro-5H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-12-8-4-2-3-5-9(8)14-10(12)6-11(13-7)15(16)17/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHWCKZQGXOVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=CC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226479
Record name 5H-Pyrido(4,3-b)indole, 1-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-nitro-5H-pyrido[4,3-b]indole

CAS RN

75567-58-7
Record name 5H-Pyrido(4,3-b)indole, 1-methyl-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyrido(4,3-b)indole, 1-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-nitro-5H-pyrido[4,3-b]indole
Reactant of Route 2
1-methyl-3-nitro-5H-pyrido[4,3-b]indole
Reactant of Route 3
1-methyl-3-nitro-5H-pyrido[4,3-b]indole
Reactant of Route 4
1-methyl-3-nitro-5H-pyrido[4,3-b]indole
Reactant of Route 5
1-methyl-3-nitro-5H-pyrido[4,3-b]indole
Reactant of Route 6
Reactant of Route 6
1-methyl-3-nitro-5H-pyrido[4,3-b]indole

Citations

For This Compound
1
Citations
Y HASHIMOTO, K SHUDO… - Chemical and …, 1984 - jstage.jst.go.jp
3-Amino-l-methyl-5H—pyrido [4, 3-b] indole (Trp-P-2) is a mutagen/carcinogen isolated from a pyrolysate of L-tryptophan. The active metabolite of Trp-P-2, 3-hydroxyamino—l-methyl-…
Number of citations: 26 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.